molecular formula C7H5Cl3O B1307891 2,4,6-Trichlorobenzyl alcohol CAS No. 217479-60-2

2,4,6-Trichlorobenzyl alcohol

Cat. No. B1307891
M. Wt: 211.5 g/mol
InChI Key: WKJWKKDGJLKFER-UHFFFAOYSA-N
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Description

2,4,6-Trichlorobenzyl alcohol is not directly mentioned in the provided papers. However, related compounds and their reactions are discussed, which can provide insights into the properties and potential synthesis routes for 2,4,6-trichlorobenzyl alcohol. For instance, the study of 2,4,5-trichlorophenol as a metabolite of hexachlorobenzene suggests that chlorinated aromatic compounds can undergo metabolic transformations, which may be relevant for understanding the behavior of 2,4,6-trichlorobenzyl alcohol in biological systems . Additionally, the synthesis of various benzyl alcohols and their derivatives, as well as their chemical properties, are explored in the papers, which could be extrapolated to 2,4,6-trichlorobenzyl alcohol .

Synthesis Analysis

The synthesis of related chlorinated benzyl alcohols and their derivatives is described in several papers. For example, the synthesis of a trichloroacetimidate derivative is achieved by activating it with TMSOTf to react with alcohols and carboxylic acids . Another paper describes the synthesis of a hexameric alcohol with a tris(trifluoromethyl)benzyl group, which is synthesized by treating RFLi with paraformaldehyde . These methods could potentially be adapted for the synthesis of 2,4,6-trichlorobenzyl alcohol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of chlorinated benzyl alcohols is discussed in the context of their crystalline forms. For instance, 2,4-dichlorobenzyl alcohol is reported to crystallize with two independent molecules in the asymmetric unit, with a characteristic hydrogen-bonded ribbon structure . This information can be useful in predicting the molecular structure and intermolecular interactions of 2,4,6-trichlorobenzyl alcohol.

Chemical Reactions Analysis

Chemical reactions involving chlorinated benzyl alcohols are covered in the papers. One study presents a chemoselective method for etherification of benzyl alcohols using 2,4,6-trichloro-1,3,5-triazine and dimethyl sulfoxide, which selectively converts benzylic hydroxys into their methyl or ethyl ethers . This reaction could be relevant for modifying the chemical structure of 2,4,6-trichlorobenzyl alcohol or for protecting its hydroxyl group during further synthetic steps.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated benzyl alcohols are inferred from their use in various applications. For example, 2,4-dichlorobenzyl alcohol is noted for its antimicrobial properties and its use in pharmaceuticals . This suggests that 2,4,6-trichlorobenzyl alcohol may also possess similar properties, which could be explored for potential applications in medicine or as a biocide.

Scientific Research Applications

Metabolism and Toxicology Studies

2,4,6-Trichlorobenzyl alcohol's research relevance is often associated with studies on metabolism and toxicology. For instance, research on 2,4,5-trichlorophenol (TCP), a closely related compound, revealed its role as a urinary metabolite of hexachlorobenzene in rats, demonstrating the compound's involvement in metabolic pathways and potential toxicological implications (Renner & Schuster, 1977). Further studies on cytochrome P450 isozymes in rat liver elucidated the metabolic contributions of various isozymes to the metabolism of chlorinated compounds, indicating the complexity of metabolic interactions and the potential toxic effects of such compounds (Nakajima et al., 1992).

Environmental Impact and Remediation

Research on chlorobenzenes, compounds related to 2,4,6-trichlorobenzyl alcohol, has also focused on their environmental impact and potential for remediation. The distribution and metabolism of chlorobenzenes, such as 1,2,4-trichlorobenzene, in organisms have been studied to understand their persistence and bioaccumulation in the environment, contributing to the development of effective environmental monitoring and remediation strategies (Tanaka et al., 1986).

Neurotoxicity and Behavioral Effects

Chlorinated compounds' potential neurotoxic effects have been investigated, with studies on various industrial solvents, including chlorobenzenes, examining their impact on central nervous system function and behavior in animal models. These studies provide insights into the mechanisms of neurotoxicity and help assess the risks associated with exposure to chlorinated compounds (de Ceaurriz et al., 1983).

Induction of Metabolic Enzymes

The effects of chlorinated benzenes on the metabolism of foreign organic compounds have been explored, revealing their ability to induce various metabolic enzymes. Such studies shed light on the adaptive responses of organisms to xenobiotic exposure and the potential health implications of these adaptive mechanisms (Carlson & Tardiff, 1976).

Safety And Hazards

2,4,6-Trichlorobenzyl alcohol is classified as an eye irritant (Category 2), a skin irritant (Category 2), and a specific target organ toxicant following single exposure (Category 3) affecting the respiratory system . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

(2,4,6-trichlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJWKKDGJLKFER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CO)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10404510
Record name 2,4,6-Trichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trichlorobenzyl alcohol

CAS RN

217479-60-2
Record name 2,4,6-Trichlorobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10404510
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichlorobenzyl alcohol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 2,4,6-trichlorobenzoic acid (451 mg, 2.0 mmol) in THF (15 mL) was added BH3 (3 mL of a 1M solution in THF). After the addition, the solution was refluxed overnight. The reaction was quenched with water and the aqueous layer was extracted with EtOAc. The organic layer was washed with water, brine, dried with MgSO4, and filtered. The solvent was removed under reduced pressure to give (2,4,6-trichlorophenyl)-methanol as a white solid.
Quantity
451 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of lithium aluminium hydride (1M in THF, 18 ml, 18 mmol) was added to a solution of 2,4,6-trichlorobenzoyl chloride (4.35 g, 17.8 mmol ) in THF (70 ml) at 0°. After 1 h, water (685 μl), aqueous NaOH (3M, 685 μl) and water (2.06 ml) were added. The mixture was stirred vigorously for 1 h, the precipitate filtered off and the filtrate evaporated in vacuo to give a yellow solid. Recrystallisation from diisopropylether gave the title compound as white needles (2.63 g, 70%), m.p. 100-101°. δH (CDCl3) 7.35 (2 H, s, ArH), 4.91 (2 H, br s, CH2OH), 2.07 (1 H, br s, CH2OH).
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
4.35 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
685 μL
Type
reactant
Reaction Step Two
Name
Quantity
685 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.06 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
HM Peltier, JW Evans, JA Ellman - Organic letters, 2005 - ACS Publications
Practical reaction conditions for the catalytic enantioselective synthesis of sulfinate esters are reported. Commercially available cinchona alkaloids were found to be superior catalysts …
Number of citations: 60 pubs.acs.org
TF Borgati, RB Alves, RR Teixeira… - Journal of the Brazilian …, 2013 - SciELO Brasil
Thirteen triazole derivatives bearing halogenated benzyl substituents were synthesized using the Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a leading example of the click …
Number of citations: 64 www.scielo.br
S Banfi, F Montanari, S Quici - The Journal of Organic Chemistry, 1988 - ACS Publications
Figure 1. Time-conversion curve of the oxidation of cyclooctene catalyzed by manganese porphyrins la (), 2a (·), 3a (a), 4a (), 5a (O), 6a (), and 7a (0). Conditions: CH2C12-H20, 0.35 M …
Number of citations: 63 pubs.acs.org
K Šrédlová, K Šírová, T Stella, T Cajthaml - Toxics, 2021 - mdpi.com
Metabolites of polychlorinated biphenyls (PCBs)—hydroxylated PCBs (OH-PCBs), chlorobenzyl alcohols (CB-OHs), and chlorobenzaldehydes (CB-CHOs)—were incubated in vitro with …
Number of citations: 9 www.mdpi.com
MP Rodrigues, DC Tomaz, LA de Souza… - European Journal of …, 2019 - Elsevier
Leishmania braziliensis is one of the pathogenic agents of cutaneous and mucocutanoeous leishmaniasis. There are no validated vaccines to prevent the infection and the treatment …
Number of citations: 37 www.sciencedirect.com
K Šrédlová, K Šírová, T Stella, T Cajthaml - 2021 - cevooh.cz
Metabolites of polychlorinated biphenyls (PCBs)—hydroxylated PCBs (OH-PCBs), chlorobenzyl alcohols (CB-OHs), and chlorobenzaldehydes (CB-CHOs)—were incubated in vitro with …
Number of citations: 2 cevooh.cz
HM Peltier - 2007 - search.proquest.com
N-tert-Butanesulfinamide is a chiral ammonia equivalent that is used extensively in both academics and industry for the synthesis of chiral amines. Most sulfinamide-based methods that …
Number of citations: 0 search.proquest.com
J Drabowicz, P Kiełbasiński… - Organosulfur …, 2008 - Wiley Online Library
In this chapter a broad variety of methods of asymmetric synthesis of optically active enantiomeric and diastereomeric sulfinic esters is exhaustively presented. The majority of the …
Number of citations: 5 onlinelibrary.wiley.com
D Huang, L Gao, S Zhu, L Qiao, Y Liu, Q Ai, C Xu… - Chemosphere, 2023 - Elsevier
Organochlorine pesticides show biological toxicity and their degradation typically takes many years. Previous studies of agrochemical-contaminated areas have mainly focused on …
Number of citations: 4 www.sciencedirect.com
S Mazibuko - 2022 - repository.up.ac.za
Increasing use of triclosan (TCS) and triclocarban (TCC) from pharmaceutical and personal care products (PPCPs), personal care products (PCPs), and other industrial applications …
Number of citations: 0 repository.up.ac.za

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